Roxifiban
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Overview
Description
Roxifiban is a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor. It has been studied for its potential use in patients with stable coronary artery disease. This compound works by inhibiting platelet aggregation, which is crucial in preventing thrombotic cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions: Roxifiban and its active free acid form, XV459, were synthesized at DuPont Pharmaceuticals Co. The synthesis involves the formation of isoxazolines, which are non-peptide glycoprotein IIb/IIIa antagonists .
Industrial Production Methods: The industrial production of this compound involves automated sample preparation techniques. For instance, a Zymark tablet processing workstation II (TPWII) has been used for automated sample preparations, including composite assay, content uniformity, weight variation, and degradation products testing .
Chemical Reactions Analysis
Types of Reactions: Roxifiban undergoes various chemical reactions, including complexation with technetium-99m (99mTc) for molecular imaging purposes .
Common Reagents and Conditions: For the preparation of 99mTc-roxifiban, the reagents include technetium-99m, this compound, and stannous chloride dihydrate (SnCl2·2H2O). The reaction conditions involve complexing approximately 750 MBq of technetium-99m with 2.5 mg of this compound in the presence of 150 µg of stannous chloride dihydrate .
Major Products: The major product formed from the reaction of this compound with technetium-99m is 99mTc-roxifiban, which is a potential molecular imaging agent for the detection and localization of acute venous thrombosis .
Scientific Research Applications
Roxifiban has several scientific research applications, including:
Cardiovascular Medicine: It is studied for its potential use in patients with stable coronary artery disease to inhibit platelet aggregation.
Molecular Imaging: 99mTc-roxifiban is used as a molecular imaging agent for the detection and localization of acute venous thrombosis.
Pharmaceutical Industry: this compound is used in the determination of polymorphs using electron diffraction and synchrotron X-ray powder diffraction techniques.
Mechanism of Action
Roxifiban exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents the binding of fibrinogen to the receptor, thereby inhibiting platelet aggregation. The pharmacodynamic response of this compound is dose-dependent, with higher dosages correlating with higher levels of platelet inhibition .
Comparison with Similar Compounds
Roxifiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as Orbofiban and Abciximab. Unlike Orbofiban, this compound does not show significant changes in its platelet binding affinity in response to changes in calcium concentrations . Similar compounds include:
- Orbofiban
- Abciximab
- Tirofiban
This compound stands out due to its oral administration route and its specific binding kinetics, making it a unique and potent inhibitor of platelet aggregation.
Properties
CAS No. |
170902-47-3 |
---|---|
Molecular Formula |
C21H29N5O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1 |
InChI Key |
IRAXRQFCCSHQDX-WBVHZDCISA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Canonical SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Appearance |
Solid powder |
170902-47-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Roxifiban; DMP754; DMP 754; DMP-754; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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